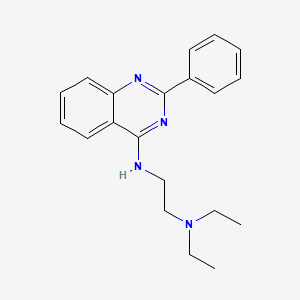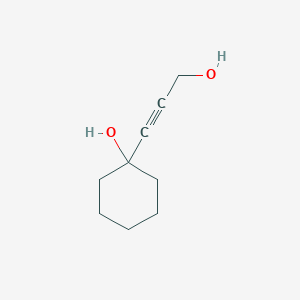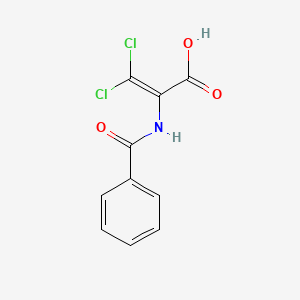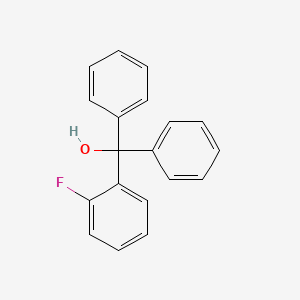![molecular formula C33H29BrSi B11948577 Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)
Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane is a complex organosilicon compound characterized by the presence of a silicon atom bonded to three benzyl groups and a 4’-bromo-[1,1’-biphenyl]-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of a silicon-based precursor with benzyl halides and a brominated biphenyl derivative. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with benzyl halides in the presence of a catalyst such as platinum or palladium. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The bromine atom in the biphenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as tetrahydrofuran or diethyl ether under inert atmospheres.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the design of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials such as polymers, coatings, and electronic components.
Mécanisme D'action
The mechanism of action of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse molecular structures
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar in structure but contains four bromophenyl groups instead of benzyl groups.
Tribenzylsilane: Lacks the brominated biphenyl group, making it less reactive in certain substitution reactions.
Triphenylsilane: Contains phenyl groups instead of benzyl groups, leading to different reactivity and applications.
Uniqueness
Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane is unique due to the combination of benzyl and brominated biphenyl groups bonded to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C33H29BrSi |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
tribenzyl-[4-(4-bromophenyl)phenyl]silane |
InChI |
InChI=1S/C33H29BrSi/c34-32-20-16-30(17-21-32)31-18-22-33(23-19-31)35(24-27-10-4-1-5-11-27,25-28-12-6-2-7-13-28)26-29-14-8-3-9-15-29/h1-23H,24-26H2 |
Clé InChI |
XYHYVXWRKVGVGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)

![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)





![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)

![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)

